1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one is a complex organic compound notable for its unique structural features and potential biological activities. The compound is characterized by the presence of a triazole ring, an azetidine moiety, and a benzo[d][1,3]dioxole structure. Its molecular formula is with a molecular weight of 346.4 g/mol .
This compound falls under the category of synthetic organic compounds, specifically those with pharmaceutical applications. It is classified as a heterocyclic compound due to the presence of nitrogen-containing rings (triazole and azetidine) and is often studied for its potential as an antimicrobial or anticancer agent.
The synthesis of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one typically involves several key steps:
These methods allow for the efficient construction of the complex molecular architecture present in this compound .
The molecular structure of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one can be represented using its SMILES notation: O=C(CC(c1ccccc1)c1ccccc1)N1CC(Cn2cncn2)C1
. This notation indicates the arrangement of atoms and functional groups within the molecule.
Key structural features include:
The compound's reactivity can be attributed to its various functional groups. The triazole group is particularly significant for its ability to interact with biological targets. Preliminary studies suggest that this compound may engage in reactions that lead to the inhibition of specific enzymes or receptors, which could result in antimicrobial or anticancer effects.
The mechanism of action for 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one involves interactions with various molecular targets. The azetidine and triazole rings are known to modulate enzyme activity by binding to active sites or allosteric sites on target proteins. This interaction can lead to alterations in biological pathways associated with cell growth, proliferation, or apoptosis .
The physical properties of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one include:
This compound exhibits potential applications in medicinal chemistry due to its structural characteristics. The presence of the triazole group suggests possible antifungal properties by inhibiting cytochrome P450 enzymes involved in fungal sterol biosynthesis. Additionally, compounds with similar structures have been investigated for their anticancer activities through various mechanisms including apoptosis induction and cell cycle arrest.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3